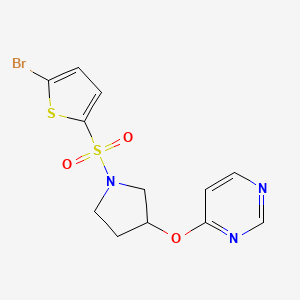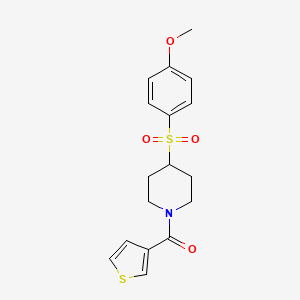
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound that features a combination of a piperidine ring, a methoxyphenyl group, a sulfonyl group, and a thiophene ring
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, thus regulating glucocorticoid action in tissues and maintaining homeostasis .
Mode of Action
Compounds that inhibit 11 β-hsd1 typically do so by binding to the enzyme’s active site, preventing it from catalyzing the conversion of cortisone to cortisol . This results in a decrease in intracellular cortisol levels, which can have various downstream effects depending on the tissue and physiological context .
Biochemical Pathways
The inhibition of 11 β-HSD1 affects the glucocorticoid pathway. By reducing the conversion of cortisone to cortisol, these inhibitors can decrease the effects of cortisol in tissues. This can lead to a variety of downstream effects, including reduced inflammation, altered immune response, and changes in metabolism .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it indeed acts as an inhibitor of 11 β-HSD1, its effects could include reduced inflammation and changes in metabolic processes, among others .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Thiophene Ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the sulfonyl group or the carbonyl group in the methanone moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound might serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research might explore its use as a therapeutic agent for various diseases.
Industry
Materials Science: Possible applications in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(4-Methoxyphenyl)sulfonyl)piperidine
- **Thiophen-3-yl)methanone
- **Piperidin-1-yl)methanone
Uniqueness
The uniqueness of (4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)(thiophen-3-yl)methanone lies in its combination of functional groups, which imparts distinct chemical and biological properties compared to its individual components.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c1-22-14-2-4-15(5-3-14)24(20,21)16-6-9-18(10-7-16)17(19)13-8-11-23-12-13/h2-5,8,11-12,16H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOBOALPNUBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

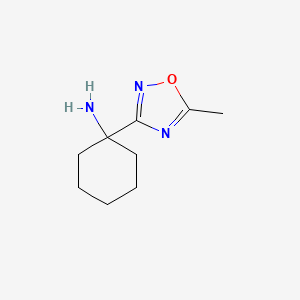
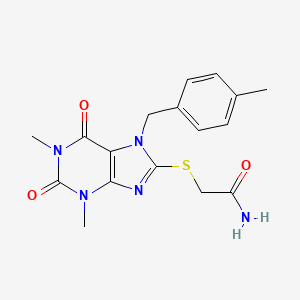
![3-(2-methoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3013428.png)
![ethyl 2-(3-(4-methylpiperazin-1-yl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate dioxalate](/img/structure/B3013429.png)
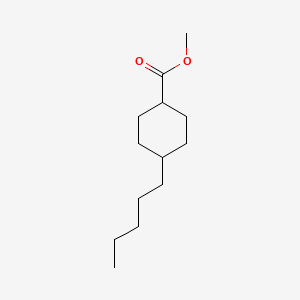
![3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B3013432.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)

![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)
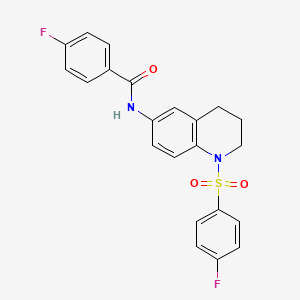
![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)
